2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide
Brand Name: Vulcanchem
CAS No.: 186453-51-0
VCID: VC20906137
InChI: InChI=1S/C16H17N3O2S/c1-21-14-8-6-12(7-9-14)10-17-16(22)19-18-11-13-4-2-3-5-15(13)20/h2-9,11,20H,10H2,1H3,(H2,17,19,22)/b18-11+
SMILES: COC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=CC=C2O
Molecular Formula: C16H17N3O2S
Molecular Weight: 315.4 g/mol

2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide

CAS No.: 186453-51-0

Cat. No.: VC20906137

Molecular Formula: C16H17N3O2S

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide - 186453-51-0

Specification

CAS No. 186453-51-0
Molecular Formula C16H17N3O2S
Molecular Weight 315.4 g/mol
IUPAC Name 1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(4-methoxyphenyl)methyl]thiourea
Standard InChI InChI=1S/C16H17N3O2S/c1-21-14-8-6-12(7-9-14)10-17-16(22)19-18-11-13-4-2-3-5-15(13)20/h2-9,11,20H,10H2,1H3,(H2,17,19,22)/b18-11+
Standard InChI Key ABWCQYBMHZRYSM-ACCUITESSA-N
Isomeric SMILES COC1=CC=C(C=C1)CNC(=S)NN/C=C/2\C=CC=CC2=O
SMILES COC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=CC=C2O
Canonical SMILES COC1=CC=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator